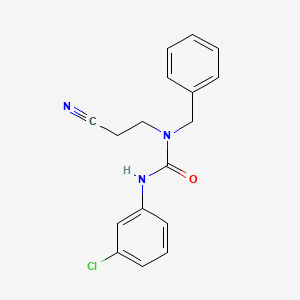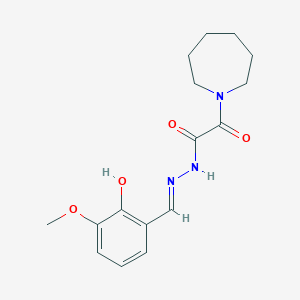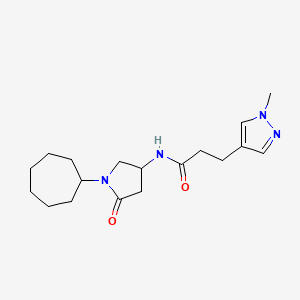![molecular formula C18H14N2 B6123674 N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
N-(2-methylphenyl)benzo[cd]indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)benzo[cd]indol-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound has a molecular formula of C18H14N2 and a molecular weight of 258.32 .
Preparation Methods
The synthesis of N-(2-methylphenyl)benzo[cd]indol-2-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-methylphenyl)benzo[cd]indol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(2-methylphenyl)benzo[cd]indol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive indole derivatives.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)benzo[cd]indol-2-amine involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, which can lead to diverse biological effects . The specific pathways involved depend on the biological activity being studied, such as inhibition of viral replication or modulation of inflammatory responses.
Comparison with Similar Compounds
N-(2-methylphenyl)benzo[cd]indol-2-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
Strychnine: An alkaloid with potent neurotoxic effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its potential therapeutic applications and diverse chemical reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methylphenyl)-1H-benzo[cd]indol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-12-6-2-3-10-15(12)19-18-14-9-4-7-13-8-5-11-16(20-18)17(13)14/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNRNGOPAROBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-(4-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B6123613.png)

![N-(pyridin-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![6-HYDROXY-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B6123635.png)
![1-[3-[[3-[(2S)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1H-pyrazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B6123667.png)

![2-(ethylsulfanyl)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]oxane-4-carboxamide](/img/structure/B6123699.png)
![6-methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
